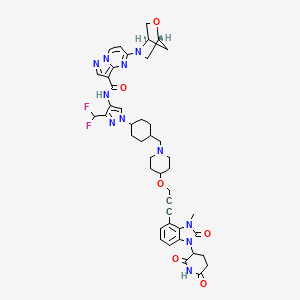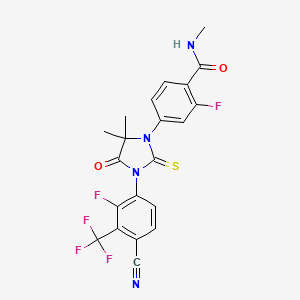![molecular formula C36H58O12 B11931320 (2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule It features multiple hydroxyl groups and a carboxylic acid functional group, making it a polyhydroxy carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the tetradecahydropicenyl moiety, which is then coupled with a polyhydroxy oxane derivative. Key steps in the synthesis may include:
Hydroxylation: Introduction of hydroxyl groups to the precursor molecules.
Coupling Reactions: Formation of the glycosidic bond between the tetradecahydropicenyl moiety and the polyhydroxy oxane derivative.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group would produce an alcohol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its polyhydroxy structure may make it useful in studying carbohydrate-protein interactions.
Medicine: The compound’s unique structure could be explored for potential therapeutic properties.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function. The tetradecahydropicenyl moiety may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.
類似化合物との比較
Similar Compounds
Polyhydroxy carboxylic acids: Compounds with multiple hydroxyl groups and a carboxylic acid group, such as gluconic acid.
Glycosides: Compounds with a sugar moiety linked to another functional group, similar to the glycosidic bond in the compound.
Uniqueness
This compound is unique due to its combination of a polyhydroxy oxane derivative with a tetradecahydropicenyl moiety
特性
分子式 |
C36H58O12 |
|---|---|
分子量 |
682.8 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,30+,32-,33+,34+,35+,36-/m0/s1 |
InChIキー |
NXUZSZLFZAMZLC-JOCRQPRKSA-N |
異性体SMILES |
C[C@]12CC[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
正規SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
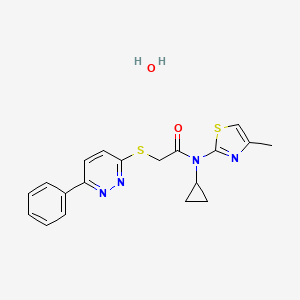
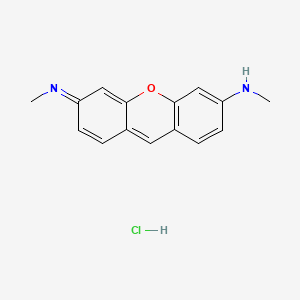

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

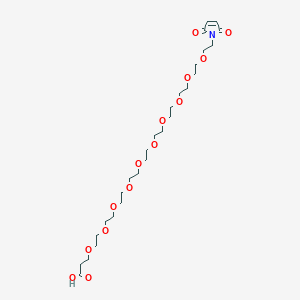
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
